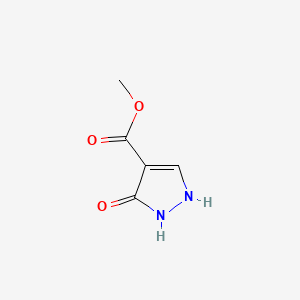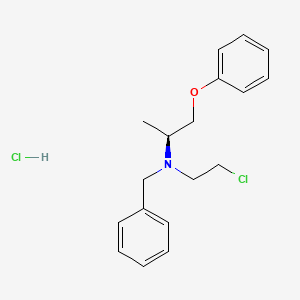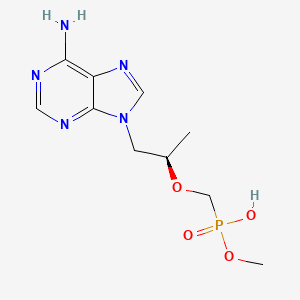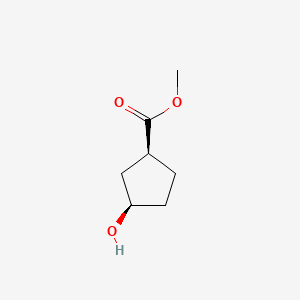![molecular formula C13H17NO B589064 1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one CAS No. 149704-65-4](/img/structure/B589064.png)
1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one”, also known as α-PiHP, is a synthetic cathinone . It is a stimulant drug of the cathinone class that has been sold online as a designer drug . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one”, can be achieved through various strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecule is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Physical And Chemical Properties Analysis
The compound has been described as an off-white solid, a white powder, and a crystalline solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The pyrrolidine ring, a key structural component of this compound, is widely utilized in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound has been investigated for its potential as a selective androgen receptor modulator (SARM), which could have implications in treating conditions like muscle wasting and osteoporosis .
Pharmacology
In pharmacology, the compound’s derivatives have been synthesized to modify pharmacokinetic profiles, aiming to improve drug efficacy and reduce side effects . Its structural versatility allows for the creation of novel drug candidates with varied biological profiles, which is crucial for developing more effective and safer medications .
Biochemistry
Biochemically, the compound serves as a scaffold for developing biologically active compounds. Its derivatives are used to study enzyme-substrate interactions and receptor binding, providing insights into cellular processes and pathways . This can lead to the discovery of new therapeutic targets and the development of targeted treatments .
Organic Chemistry
Organic chemists value this compound for its reactivity and versatility. It’s used in synthetic strategies, such as the Petasis reaction, to create complex molecules with potential biological activity . The compound’s ability to form various bonds and structures makes it a valuable tool for constructing new chemical entities .
Materials Science
In materials science, the compound’s derivatives could be used to develop new materials with specific properties, such as enhanced durability or conductivity . Its molecular structure could be manipulated to create polymers or coatings with desired characteristics for industrial applications .
Analytical Chemistry
Analytical chemists might use this compound as a standard or reagent in chromatography and spectroscopy techniques to identify or quantify other substances . Its stable structure and distinct spectral properties make it suitable for use in various analytical methods .
Nonlinear Optics (NLO)
The compound’s derivatives have been studied for their NLO properties, which are important for developing advanced optical materials used in telecommunications and information processing . Understanding the NLO behavior of such compounds can lead to innovations in optical devices .
Antiproliferative Research
Research has shown that alkylaminophenol compounds, related to this compound, exhibit antiproliferative action against cancer cells . This makes them candidates for cancer treatment, as they could potentially inhibit the growth of tumors .
Mecanismo De Acción
Target of Action
This compound is structurally related to pyrrolidine, which is a versatile scaffold in drug discovery . Pyrrolidine derivatives have been found to interact with a variety of targets, including G-protein coupled receptors, ion channels, and enzymes . .
Mode of Action
It’s worth noting that the pyrrolidine ring is a common structural motif in many biologically active compounds and can contribute to the stereochemistry of the molecule . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to modulate a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pyrrolidine ring is known to influence the pharmacokinetic profile of compounds . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported pyrrolidine derivatives .
Result of Action
Compounds with a pyrrolidine ring have been found to exhibit a variety of biological activities depending on their specific targets .
Action Environment
It’s worth noting that factors such as temperature, ph, and the presence of other molecules can influence the action of many compounds .
Safety and Hazards
Direcciones Futuras
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, as found in “1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one”, is one such scaffold. Future research may focus on designing new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
1-[4-(pyrrolidin-1-ylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(15)13-6-4-12(5-7-13)10-14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSSZWCJEOTHLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702578 |
Source


|
| Record name | 1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149704-65-4 |
Source


|
| Record name | 1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Benzyl-1-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B588998.png)


